Pentaerythritol monostearate
CAS No.: 78-23-9
Cat. No.: VC21199328
Molecular Formula: C23H46O5
Molecular Weight: 402.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78-23-9 |
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Molecular Formula | C23H46O5 |
Molecular Weight | 402.6 g/mol |
IUPAC Name | [3-hydroxy-2,2-bis(hydroxymethyl)propyl] octadecanoate |
Standard InChI | InChI=1S/C23H46O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)28-21-23(18-24,19-25)20-26/h24-26H,2-21H2,1H3 |
Standard InChI Key | TXQVDVNAKHFQPP-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)CO |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)CO |
Introduction
Chemical Structure and Properties
Pentaerythritol monostearate is characterized by its molecular structure consisting of a pentaerythritol backbone with one hydroxyl group esterified with stearic acid. The remaining three hydroxyl groups remain unesterified, granting the molecule its amphiphilic nature - containing both hydrophilic and hydrophobic regions. This structural arrangement is responsible for its excellent emulsifying capabilities.
Physical and Chemical Properties
The physical and chemical properties of pentaerythritol monostearate contribute significantly to its functionality in various applications. These properties determine its behavior in different formulations and processing conditions.
Property | Value |
---|---|
Chemical Formula | C₂₃H₄₆O₅ |
Molecular Weight | Approximately 402.6 g/mol |
CAS Number | 78-23-9 |
Appearance | White waxy solid |
Solubility | Insoluble in water, soluble in organic solvents |
Function | Emulsifier, stabilizer |
Chemical Classification | Fatty acid ester of polyol |
Pentaerythritol monostearate exhibits low water solubility due to its long hydrophobic stearate chain, but it readily dissolves in organic solvents. This property makes it particularly useful in applications requiring emulsification of oil and water phases. The compound's relative stability across a range of temperatures further enhances its versatility in industrial applications.
Synthesis Methods
The synthesis of pentaerythritol monostearate can be achieved through different methods, with direct esterification being the most common industrial approach. Advances in green chemistry have also led to the development of enzymatic synthesis routes that offer improved selectivity and environmental benefits.
Direct Esterification
Direct esterification involves the reaction between pentaerythritol and stearic acid under controlled conditions to selectively produce the monoester. The general reaction can be represented as:
Pentaerythritol + Stearic Acid → Pentaerythritol Monostearate + Water
Drawing parallels from similar pentaerythritol ester syntheses, the process typically involves:
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Precise reactant ratio control (usually excess pentaerythritol)
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Elevated temperature conditions (180-220°C)
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Catalyst presence (such as tin protochloride, aluminum oxide, or silicon oxide)
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Inert atmosphere (nitrogen gas)
The key challenge in this synthesis is achieving selectivity for the monoester rather than di-, tri-, or tetra-substituted products. This is typically accomplished by maintaining a molar ratio of approximately 4:1 (pentaerythritol:stearic acid) to favor monoester formation .
Enzymatic Synthesis
Enzymatic synthesis represents a greener alternative for producing pentaerythritol monoesters. Based on similar pentaerythritol ester syntheses, this approach typically employs lipase enzymes such as Candida antarctica lipase B (CALB) to catalyze the esterification reaction under milder conditions .
The enzymatic process offers several advantages:
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Higher selectivity toward monoester formation
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Lower reaction temperatures (typically 50-70°C)
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Reduced environmental impact
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Minimal by-product formation
Research on similar compounds indicates that optimal enzymatic synthesis conditions include:
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Use of immobilized lipase on hydrophobic support
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Organic solvent medium (such as tert-butanol)
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Molecular sieves addition (to remove water and drive reaction equilibrium)
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Controlled substrate molar ratio (often 4:1 pentaerythritol:fatty acid)
Reaction Chemistry
Understanding the reaction chemistry of pentaerythritol monostearate is essential for both its production and applications. This compound can participate in various chemical reactions due to its functional groups.
Key Reactions
Pentaerythritol monostearate can undergo several important reactions including:
Hydrolysis: In the presence of water and an acid or base catalyst, pentaerythritol monostearate can hydrolyze back to pentaerythritol and stearic acid. This reaction is particularly relevant in applications where pH stability is a concern.
Transesterification: The compound can participate in transesterification reactions with other alcohols, leading to the exchange of the stearate group. This reaction is important in certain industrial processes and can be catalyzed by bases or acids.
Oxidation: Under oxidative conditions, pentaerythritol monostearate can undergo oxidation, particularly at the remaining hydroxyl groups. This may lead to the formation of various oxidation products and potentially affect its stability in certain applications.
Mechanism of Action as an Emulsifier
The emulsification mechanism of pentaerythritol monostearate involves:
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Reduction of interfacial tension between oil and water phases
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Formation of a stabilizing layer at the interface
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Prevention of coalescence of dispersed droplets
This mechanism is attributed to the compound's amphiphilic structure, with the hydrophilic hydroxyl groups orienting toward the aqueous phase and the hydrophobic stearate chain toward the oil phase.
Industrial Applications
Pentaerythritol monostearate finds use across multiple industries due to its versatile properties. Its applications range from plastic manufacturing to cosmetic formulations.
Plastics and Polymer Industry
In the plastics industry, pentaerythritol monostearate serves several important functions:
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Processing Aid: Enhances flow properties of polymer melts
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Internal Lubricant: Reduces friction between polymer chains during processing
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Mold Release Agent: Prevents adhesion to metal surfaces during manufacturing
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Anti-static Agent: Helps reduce static charge accumulation
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Nucleating Agent: Controls crystallization in certain polymers
The effectiveness of pentaerythritol monostearate in these applications is attributed to its ability to modify surface properties and interfacial interactions within polymer systems.
Cosmetics and Personal Care
In cosmetic and personal care products, pentaerythritol monostearate functions as:
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Emulsifier: Stabilizes oil-in-water emulsions in creams and lotions
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Texture Modifier: Enhances the sensory properties of formulations
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Thickening Agent: Contributes to desired viscosity
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Consistency Factor: Improves product stability and appearance
Research has indicated that formulations containing pentaerythritol monostearate demonstrate superior stability compared to those with conventional emulsifiers like glycerol monostearate.
Lubricants and Specialty Formulations
In lubricant applications, pentaerythritol monostearate contributes to:
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Improved Lubricity: Reduces friction between moving parts
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Enhanced Thermal Stability: Maintains performance at elevated temperatures
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Increased Film Strength: Provides better surface protection
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Viscosity Modification: Helps achieve optimal flow properties
These properties make it valuable in specialized lubricant formulations where performance under challenging conditions is required.
Parameter | Finding |
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Acute Toxicity | Low toxicity potential |
Skin Irritation | Minimal irritation observed upon dermal exposure |
Eye Irritation | May cause mild transient irritation |
Sensitization | No significant sensitizing potential reported |
Chronic Toxicity | Limited data available; no significant concerns identified |
The compound's relatively low toxicity makes it suitable for various applications, including those with incidental contact with human skin.
Comparison with Similar Compounds
Understanding how pentaerythritol monostearate compares with related compounds provides valuable context for its selection in specific applications.
Comparison with Other Pentaerythritol Esters
Pentaerythritol can form various esters with different fatty acids and degrees of substitution, each offering unique properties:
The degree of esterification significantly affects the properties, with mono-substituted esters retaining more hydrophilic character due to their free hydroxyl groups.
Comparison with Other Emulsifiers
When compared to other common emulsifiers, pentaerythritol monostearate offers distinct advantages:
Emulsifier | Chemical Class | Advantages | Limitations |
---|---|---|---|
Pentaerythritol Monostearate | Polyol ester | Good stability, effective at low concentrations, three free hydroxyl groups | Limited water solubility |
Glycerol Monostearate | Glyceride | Widely available, food-grade status, one free hydroxyl group | Less stable in challenging conditions |
Sorbitan Monostearate | Sorbitan ester | Good emulsification properties, widely used | May require co-emulsifiers for optimal performance |
Ethylene Glycol Monostearate | Glycol ester | Effective viscosity modifier, one free hydroxyl group | More limited application range |
This comparison highlights the structural advantages of pentaerythritol monostearate, particularly its multiple free hydroxyl groups that contribute to its performance in complex formulations .
Recent Research Developments
Research into pentaerythritol esters continues to advance, with several key areas of focus that may impact future applications of pentaerythritol monostearate.
Green Synthesis Approaches
Recent research has focused on developing environmentally friendly synthesis methods for pentaerythritol esters. The enzymatic approach using lipases represents a significant advancement in this direction. Studies on similar compounds like pentaerythritol monoricinoleate have demonstrated successful enzymatic synthesis with conversion rates reaching 93% under optimized conditions .
Key advancements include:
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Use of immobilized enzymes for improved stability and reusability
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Optimization of reaction conditions to enhance selectivity
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Development of solvent-free or green solvent systems
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Integration of continuous flow processes for improved efficiency
Novel Applications
Emerging applications for pentaerythritol monostearate and related compounds include:
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Pharmaceutical Delivery Systems: Research indicates potential use in drug delivery formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients
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Biodegradable Plastics: Investigation as additives in biodegradable polymer systems
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Advanced Lubricant Formulations: Development of high-performance lubricants for specialized applications
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Sustainable Cosmetic Ingredients: Exploration as naturally-derived alternatives to conventional synthetic emulsifiers
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